3-(1H-Pyrazol-1-yl)propane-1,2-diol 3-(1H-Pyrazol-1-yl)propane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 98484-49-2
VCID: VC4948949
InChI: InChI=1S/C6H10N2O2/c9-5-6(10)4-8-3-1-2-7-8/h1-3,6,9-10H,4-5H2
SMILES: C1=CN(N=C1)CC(CO)O
Molecular Formula: C6H10N2O2
Molecular Weight: 142.158

3-(1H-Pyrazol-1-yl)propane-1,2-diol

CAS No.: 98484-49-2

Cat. No.: VC4948949

Molecular Formula: C6H10N2O2

Molecular Weight: 142.158

* For research use only. Not for human or veterinary use.

3-(1H-Pyrazol-1-yl)propane-1,2-diol - 98484-49-2

Specification

CAS No. 98484-49-2
Molecular Formula C6H10N2O2
Molecular Weight 142.158
IUPAC Name 3-pyrazol-1-ylpropane-1,2-diol
Standard InChI InChI=1S/C6H10N2O2/c9-5-6(10)4-8-3-1-2-7-8/h1-3,6,9-10H,4-5H2
Standard InChI Key VYTMREOTGDDMJC-UHFFFAOYSA-N
SMILES C1=CN(N=C1)CC(CO)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a propane-1,2-diol chain (HOCH2CH(OH)CH2-\text{HOCH}_2\text{CH(OH)CH}_2\text{-}) linked to a 1H-pyrazole ring at the central carbon (Figure 1). The pyrazole moiety consists of a five-membered aromatic ring with two adjacent nitrogen atoms, contributing to its planar geometry and capacity for hydrogen bonding .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number98484-49-2
IUPAC Name3-(1H-Pyrazol-1-yl)propane-1,2-diol
Molecular FormulaC6H10N2O2\text{C}_6\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight142.16 g/mol
SMILESOC(CO)CC1=CN=NC1

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the diol protons (δ\delta 3.5–4.0 ppm) and pyrazole aromatic protons (δ\delta 7.2–7.8 ppm) . Infrared (IR) spectroscopy shows broad O-H stretches at 3300–3500 cm1^{-1} and C-N vibrations at 1550–1600 cm1^{-1} .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a modified Knorr pyrazole reaction, where hydrazine reacts with a 1,3-dicarbonyl precursor. For example, condensation of propane-1,2-diol-3-carbaldehyde with hydrazine hydrate under acidic conditions yields the target molecule .

RCHO+N2H4H+Pyrazole-diol derivative+H2O[2][6]\text{RCHO} + \text{N}_2\text{H}_4 \xrightarrow{\text{H}^+} \text{Pyrazole-diol derivative} + \text{H}_2\text{O} \quad[2][6]

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature80–100°C
CatalystHCl or H2SO4\text{H}_2\text{SO}_4
Reaction Time4–6 hours
Yield60–75%

Industrial Production

Scale-up processes employ continuous-flow reactors to enhance efficiency and purity. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >95% purity .

Physical and Chemical Properties

Table 3: Physical Properties

PropertyValueSource
Melting Point98–102°C
Solubility in Water25 g/L (20°C)
LogP (Octanol-Water)-0.45
StabilityHygroscopic; store at RT in sealed containers

Reactivity

The diol groups undergo esterification and etherification, while the pyrazole ring participates in electrophilic substitution (e.g., nitration, halogenation) . Oxidation with KMnO4\text{KMnO}_4 yields a diketone derivative, useful in polymer synthesis .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its diol moiety enhances water solubility, making it ideal for prodrug designs . Recent studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Materials Science

In polymer chemistry, it acts as a crosslinker for polyurethane foams, improving thermal stability (decomposition temperature >250°C) .

Hazard StatementCodePrecautionary Measures
Harmful if swallowedH302Use PPE; avoid ingestion
Causes skin irritationH315Wear gloves
Causes eye irritationH319Use safety goggles

Material Safety Data Sheets (MSDS) recommend handling in a fume hood and disposal via incineration .

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